REACTION_CXSMILES
|
[Mg].II.Cl[CH2:5][C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].BrCCBr.[C:19](=[O:21])=[O:20].Cl>O1CCCC1.O>[CH3:7][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:14])[CH2:5][C:19]([OH:21])=[O:20]
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26.53 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to gently reflux
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was gradually warmed to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent of the recovered organic layer was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The obtained residue was mixed with sodium hydroxide (6 g) and water (200 ml)
|
Type
|
WASH
|
Details
|
The obtained aqueous solution was washed with diethyl ether-hexane
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The recovered organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the objective substance
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |